4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide
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Overview
Description
4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a substituted phenylthiourea with α-haloketones. The pyrrole ring can be synthesized via Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both thiazole and pyrrole rings, along with the benzenesulfonamide group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H18N4O4S2 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N4O4S2/c1-28-14-6-2-12(3-7-14)16-11-29-20(23-16)18-17(25)10-24(19(18)21)13-4-8-15(9-5-13)30(22,26)27/h2-9,11,21,25H,10H2,1H3,(H2,22,26,27) |
InChI Key |
XKIAJTLVEYZFDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)S(=O)(=O)N)O |
Origin of Product |
United States |
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